2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide 2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 850906-77-3
VCID: VC6394066
InChI: InChI=1S/C28H29ClN2O5/c1-34-25-11-8-19(16-26(25)35-2)12-14-30-27(32)18-36-24-5-3-4-23-22(24)13-15-31(28(23)33)17-20-6-9-21(29)10-7-20/h3-11,16H,12-15,17-18H2,1-2H3,(H,30,32)
SMILES: COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl)OC
Molecular Formula: C28H29ClN2O5
Molecular Weight: 509

2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

CAS No.: 850906-77-3

Cat. No.: VC6394066

Molecular Formula: C28H29ClN2O5

Molecular Weight: 509

* For research use only. Not for human or veterinary use.

2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide - 850906-77-3

Specification

CAS No. 850906-77-3
Molecular Formula C28H29ClN2O5
Molecular Weight 509
IUPAC Name 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C28H29ClN2O5/c1-34-25-11-8-19(16-26(25)35-2)12-14-30-27(32)18-36-24-5-3-4-23-22(24)13-15-31(28(23)33)17-20-6-9-21(29)10-7-20/h3-11,16H,12-15,17-18H2,1-2H3,(H,30,32)
Standard InChI Key LLXDNJPZHFPLIB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl)OC

Introduction

The compound 2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. It features a unique structure combining a tetrahydroisoquinoline core, a chlorophenyl group, and a dimethoxyphenylethylamide moiety. These structural elements suggest its potential for bioactivity, particularly in pharmacology.

Synthesis Pathway

While specific synthesis data for this compound is unavailable in the provided results, related compounds with similar structures are typically synthesized through:

  • Amide bond formation: Reacting an amine (e.g., derived from the dimethoxyphenylethyl group) with a carboxylic acid or acyl chloride.

  • Etherification: Introducing the tetrahydroisoquinoline moiety via nucleophilic substitution of a halogenated precursor.

  • Chlorophenyl attachment: Incorporating the chlorophenyl group through Friedel-Crafts alkylation or other coupling reactions.

Analytical Characterization

Compounds like this are characterized using advanced techniques:

  • NMR Spectroscopy (¹H and ¹³C): Determines proton and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., amides, ethers).

  • X-ray Crystallography: Resolves three-dimensional molecular geometry.

Potential Applications

This compound's structural features suggest several possible applications:

  • Pharmacological Activity:

    • The tetrahydroisoquinoline scaffold is often found in biologically active compounds targeting neurological or cardiovascular systems.

    • The dimethoxyphenylethylamide moiety could interact with enzymes or receptors involved in inflammation or cancer pathways.

  • Drug Development:

    • Its lipophilic chlorophenyl group may improve membrane permeability.

    • The amide linkage can enhance metabolic stability.

  • Molecular Docking Studies:

    • Computational studies could identify its affinity for biological targets like enzymes or receptors.

Comparison with Related Compounds

Below is a comparison of this compound with structurally similar molecules:

CompoundKey DifferencesPotential Activity
2-[[(4-chlorophenyl)methyl]-1-oxo-dihydroisoquinolin]-N-(4-methoxyphenyl)acetamideLacks dimethoxyphenylethylamide groupAnti-inflammatory potential
N-(3-cyano-tetrahydrobenzothiophen)-acetamideContains thiophene instead of isoquinolinePossible anti-inflammatory activity
2-(5-(fluorophenyl)-acryloyl)-thiazole isoindoline derivativeFeatures thiazole and fluorinated phenyl groupsAntimitotic properties

Research Gaps and Future Directions

Despite its promising structure:

  • No detailed pharmacological studies have been reported yet.

  • Toxicity and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles remain unexplored.

  • Further synthesis optimization may improve yield and purity for large-scale production.

Future research should focus on:

  • Conducting in vitro and in vivo biological assays.

  • Investigating its mechanism of action through molecular docking and simulation studies.

  • Exploring derivatives to enhance potency and selectivity.

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